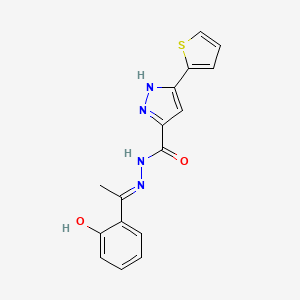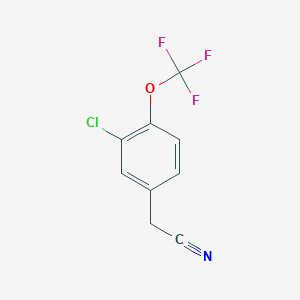![molecular formula C13H17NO4 B2646470 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid CAS No. 300804-20-0](/img/structure/B2646470.png)
2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid is an organic compound with a complex structure that includes both carboxymethyl and phenylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid typically involves the reaction of 3-phenylpropylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid involves its interaction with specific molecular targets. The carboxymethyl and phenylpropyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
相似化合物的比较
Similar Compounds
Nitrilotriacetic acid: A similar compound with chelating properties, used in water treatment and as a complexing agent.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent widely used in various applications, including medicine and industry.
Iminodiacetic acid: A compound with similar structural features, used in the synthesis of chelating agents and as a precursor for pharmaceuticals.
Uniqueness
2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
属性
IUPAC Name |
2-[carboxymethyl(3-phenylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(16)9-14(10-13(17)18)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNATLCLXEGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2646388.png)
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2646389.png)

![2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2646393.png)

![tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2646396.png)
![8-{[(Furan-2-yl)methyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2646397.png)
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine](/img/structure/B2646398.png)
![N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2646400.png)


![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)
![N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2646406.png)
